molecular formula C21H14BrFN2O4S B11087479 2-{(5E)-5-[3-bromo-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-fluorophenyl)acetamide

2-{(5E)-5-[3-bromo-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-fluorophenyl)acetamide

Cat. No.: B11087479
M. Wt: 489.3 g/mol
InChI Key: BRORPQMULAVACF-WOJGMQOQSA-N
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Description

2-{(5E)-5-[3-bromo-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-fluorophenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidinone core, a fluorophenyl group, and a bromobenzylidene moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(5E)-5-[3-bromo-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-fluorophenyl)acetamide typically involves multiple steps:

    Formation of the Thiazolidinone Core: This step involves the reaction of a thioamide with an α-halo acid under basic conditions to form the thiazolidinone ring.

    Introduction of the Bromobenzylidene Moiety: The thiazolidinone intermediate is then reacted with 3-bromo-4-(prop-2-yn-1-yloxy)benzaldehyde in the presence of a base to form the benzylidene derivative.

    Attachment of the Fluorophenyl Group: Finally, the benzylidene derivative is reacted with 2-fluorophenylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{(5E)-5-[3-bromo-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the benzylidene moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

2-{(5E)-5-[3-bromo-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{(5E)-5-[3-bromo-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function.

    Pathways Involved: It may interfere with signaling pathways involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{(5E)-5-[3-bromo-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-fluorophenyl)acetamide is unique due to its combination of a thiazolidinone core, a fluorophenyl group, and a bromobenzylidene moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H14BrFN2O4S

Molecular Weight

489.3 g/mol

IUPAC Name

2-[(5E)-5-[(3-bromo-4-prop-2-ynoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C21H14BrFN2O4S/c1-2-9-29-17-8-7-13(10-14(17)22)11-18-20(27)25(21(28)30-18)12-19(26)24-16-6-4-3-5-15(16)23/h1,3-8,10-11H,9,12H2,(H,24,26)/b18-11+

InChI Key

BRORPQMULAVACF-WOJGMQOQSA-N

Isomeric SMILES

C#CCOC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3F)Br

Canonical SMILES

C#CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3F)Br

Origin of Product

United States

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